molecular formula C10H15N3O B2822530 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole CAS No. 2361609-38-1

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole

Cat. No.: B2822530
CAS No.: 2361609-38-1
M. Wt: 193.25
InChI Key: ZFRJXSYJPZMREF-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole is a chiral small molecule featuring a fused 2-azabicyclo[3.2.0]heptane scaffold linked to a 5-ethyl-1,3,4-oxadiazole ring. This structure combines two privileged motifs in medicinal chemistry: the azabicyclic core provides a rigid, three-dimensional framework that can enhance selectivity and potency toward biological targets , while the 1,3,4-oxadiazole is a versatile heterocycle known to act as a bioisostere for esters and amides, improving metabolic stability and modulating key physicochemical properties of drug candidates . Compounds integrating azabicyclic systems with oxadiazole subunits have demonstrated significant potential in pharmaceutical research. For instance, recent studies on isomeric 1,2,4-oxadiazole derivatives of a 2-azabicyclo[2.2.1]heptane scaffold have shown them to be potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a well-established target for the management of Type 2 Diabetes . The stereochemistry of the azabicyclic system is crucial for this biological activity, underscoring the value of the defined (1S,5S) configuration in this compound . The 1,3,4-oxadiazole ring is itself a prominent pharmacophore with a broad spectrum of documented biological activities, including anticancer effects through mechanisms such as the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . This makes the core structure a compelling candidate for exploration in oncology and other therapeutic areas. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in various disease models. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJXSYJPZMREF-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. The azabicyclo framework is known for its presence in various bioactive molecules, making this compound a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies suggest that derivatives of 1,3,4-oxadiazoles can inhibit bacterial growth and may serve as templates for developing new antibiotics.
  • Neuropharmacology : The bicyclic structure of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies have shown that similar compounds can modulate receptor activity, indicating possible applications in treating neurological disorders.

Synthetic Applications

The synthesis of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole involves multi-step organic reactions including cyclization and substitution processes. These synthetic methodologies are critical for producing analogs with enhanced biological activity or improved pharmacokinetic profiles.

Table of Synthetic Routes

Synthetic RouteDescription
CyclizationInvolves forming the bicyclic structure through ring closure reactions.
SubstitutionModifying functional groups to enhance biological activity or solubility.
FunctionalizationAdding new functional groups to alter pharmacological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclo Systems

The bicyclo framework and substituent patterns critically influence physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural Comparison of Bicyclo-Containing Compounds
Compound Name Bicyclo System Oxadiazole Substituent Key Functional Groups Reference
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole [3.2.0] Ethyl None Target Compound
2-((S)-1-Phenylethyl)-2-azabicyclo[3.2.1]octan-4-amine [3.2.1] Phenylethyl Amine
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole [2.2.2] Methyl Hydroxy, Diphenylpropyl
2-Azabicyclo[3.1.0]hexane-3-carbonitrile (Saxagliptin impurity) [3.1.0] Carbonitrile Tricyclo[3.3.1.1³,⁷]dec-1-yl

Key Observations :

  • The target compound’s [3.2.0] system balances moderate strain with conformational rigidity.
  • Substituent Effects : Ethyl (target) and methyl () groups on oxadiazole enhance lipophilicity compared to polar groups like carbonitrile () .

Insights :

  • The target compound’s synthesis likely parallels methods in and , utilizing hydrazine intermediates and cyclization .
  • highlights carbazole-based routes for oxadiazines, which differ from oxadiazole synthesis due to nitrogen positioning .

Pharmacological and Physicochemical Properties

  • CNS Activity : ’s diphenylpropyl-oxadiazole derivatives exhibit CNS activity due to rigid bicyclo[2.2.2]octane systems enhancing blood-brain barrier penetration . The target’s [3.2.0] system may offer similar advantages.
  • Metabolic Stability : Carbonitrile-containing impurities () are metabolized via cytochrome P450 pathways, whereas ethyl substituents (target) may reduce metabolic clearance .
  • Solubility: Hydroxy groups () improve aqueous solubility compared to nonpolar substituents like ethyl or methyl .

Q & A

Q. Example Protocol

StepReagents/ConditionsPurposeYieldReference
1POCl₃, DMF, refluxOxadiazole ring formation70-85%
2Grubbs catalyst, CH₂Cl₂Bicyclic core assembly50-60%
3Ethyl iodide, K₂CO₃, DMFEthyl substitution80-90%

How is the stereochemistry of the azabicyclo[3.2.0]heptane moiety verified?

Basic Research Focus
Stereochemical validation requires a combination of spectroscopic and computational methods:

  • NMR Analysis : NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system .
  • X-ray Crystallography : Definitive assignment of absolute configuration (e.g., (1S,5S) vs. (1R,5R)) .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB .

Advanced Consideration
Misassignments in early studies (e.g., confusion between endo/exo isomers) highlight the need for rigorous validation. For example, initially misidentified a derivative as a bicyclo[2.2.1]heptane structure but later corrected it to bicyclo[3.2.1]octane via X-ray analysis .

How can reaction yields be optimized during oxadiazole ring formation?

Advanced Research Focus
Optimization involves solvent selection, catalyst tuning, and kinetic control:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict temperature control (reflux vs. RT) to avoid side reactions .
  • Catalytic Additives : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction homogeneity .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. Data-Driven Example

ConditionYield (Traditional)Yield (Optimized)
POCl₃, DMF, 12h reflux70%
POCl₃, DMF, MW (150°C, 20min)92%

What methodologies are used to study interactions with biological targets (e.g., enzymes)?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) for receptor-ligand interactions .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses within enzyme active sites, guided by X-ray crystallography data (e.g., ’s docking poses for oxadiazole derivatives) .
  • Enzymatic Assays : Competitive inhibition studies using fluorogenic substrates (e.g., para-nitrophenyl esters) to quantify IC₅₀ values .

Key Finding
In -ethyl-1,3,4-oxadiazole derivatives showed nanomolar affinity for pancreatic lipase, with selectivity driven by the bicyclic core’s rigidity .

How are structural contradictions resolved in synthetic intermediates?

Advanced Research Focus
Discrepancies between predicted and observed structures are addressed via:

  • Isotopic Labeling : Tracking reaction pathways using ¹³C/¹⁵N-labeled precursors .
  • In Silico Analysis : Comparing experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
  • Mechanistic Probes : Introducing steric hindrance or electron-withdrawing groups to test reaction pathways .

Case Study
initially assigned a product as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane but later identified it as (1S,4S,5R)-2-azabicyclo[3.2.1]octane via X-ray, highlighting the role of ring-expansion side reactions .

What strategies enhance metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically labile positions (e.g., ethyl group) .
  • Prodrug Design : Masking polar groups (e.g., carboxylic acids) as esters or amides .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. Advanced Research Focus

  • Free Energy Perturbation (FEP) : Validates binding free energy predictions using experimental IC₅₀ values .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100+ ns to assess stability of docking poses .
  • QSAR Models : Correlates electronic parameters (HOMO/LUMO, logP) with bioactivity data .

Example
’s oxadiazole-triazole hybrids showed a correlation between calculated dipole moments and antibacterial activity (R² = 0.89), guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.